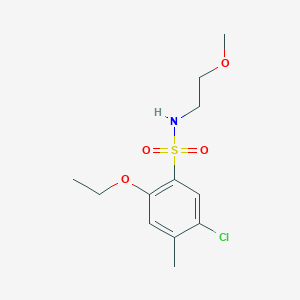
5-chloro-2-ethoxy-N-(2-methoxyethyl)-4-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-2-ethoxy-N-(2-methoxyethyl)-4-methylbenzenesulfonamide is a chemical compound that belongs to the family of sulfonamides. It has been widely used in scientific research due to its unique properties and mechanism of action.
Mecanismo De Acción
The mechanism of action of 5-chloro-2-ethoxy-N-(2-methoxyethyl)-4-methylbenzenesulfonamide involves the inhibition of the enzyme carbonic anhydrase IX (CA IX). This enzyme plays a crucial role in the regulation of pH in hypoxic tumors. Inhibition of CA IX leads to a decrease in pH, which results in the inhibition of tumor growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that 5-chloro-2-ethoxy-N-(2-methoxyethyl)-4-methylbenzenesulfonamide exhibits potent inhibitory activity against CA IX. This inhibition leads to a decrease in pH, which results in the inhibition of tumor growth and proliferation. This compound has also been found to exhibit anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-chloro-2-ethoxy-N-(2-methoxyethyl)-4-methylbenzenesulfonamide in lab experiments include its high potency and specificity towards CA IX. This compound also exhibits low toxicity towards normal cells, which makes it a promising candidate for cancer therapy. However, the limitations of using this compound in lab experiments include its low solubility in water and its poor bioavailability.
Direcciones Futuras
There are several future directions for the research of 5-chloro-2-ethoxy-N-(2-methoxyethyl)-4-methylbenzenesulfonamide. One direction is to develop more efficient synthesis methods that can improve the yield and purity of the compound. Another direction is to study the potential use of this compound in combination with other drugs for the treatment of cancer. Additionally, further studies are needed to investigate the potential use of this compound in the treatment of other diseases such as glaucoma and osteoporosis.
Conclusion:
In conclusion, 5-chloro-2-ethoxy-N-(2-methoxyethyl)-4-methylbenzenesulfonamide is a promising compound that exhibits potent inhibitory activity against CA IX. This compound has been widely used in scientific research for its unique properties and mechanism of action. Further research is needed to fully understand the potential of this compound in the treatment of various diseases.
Métodos De Síntesis
The synthesis of 5-chloro-2-ethoxy-N-(2-methoxyethyl)-4-methylbenzenesulfonamide involves the reaction between 4-methylbenzenesulfonyl chloride and 2-aminoethoxyethanol in the presence of a base such as triethylamine. The reaction takes place at room temperature and the product is obtained in high yield. The purity of the compound can be enhanced by recrystallization from an appropriate solvent.
Aplicaciones Científicas De Investigación
5-chloro-2-ethoxy-N-(2-methoxyethyl)-4-methylbenzenesulfonamide has been used in various scientific research studies. It has been found to exhibit potent inhibitory activity against carbonic anhydrase IX (CA IX), which is a biomarker for hypoxic tumors. This compound has also been studied for its potential use in the treatment of various diseases such as cancer, glaucoma, and osteoporosis.
Propiedades
Nombre del producto |
5-chloro-2-ethoxy-N-(2-methoxyethyl)-4-methylbenzenesulfonamide |
|---|---|
Fórmula molecular |
C12H18ClNO4S |
Peso molecular |
307.79 g/mol |
Nombre IUPAC |
5-chloro-2-ethoxy-N-(2-methoxyethyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C12H18ClNO4S/c1-4-18-11-7-9(2)10(13)8-12(11)19(15,16)14-5-6-17-3/h7-8,14H,4-6H2,1-3H3 |
Clave InChI |
QFRLQGPBGJZVPH-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)NCCOC |
SMILES canónico |
CCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)NCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






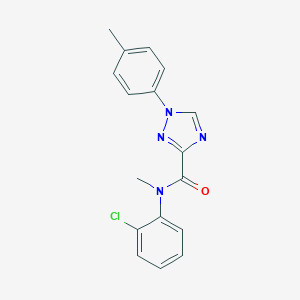
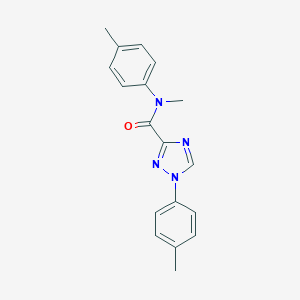
![N-methyl-1-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278943.png)
![N-[4-(4-bromobenzoyl)phenyl]-4-(1H-pyrazol-1-yl)benzamide](/img/structure/B278945.png)

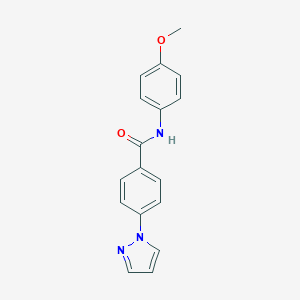


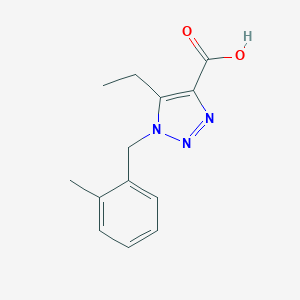
![6-[(4-Fluorophenoxy)methyl]-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B278957.png)
![3-(3-fluorophenyl)-6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B278958.png)